3-(2-chlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide typically involves multiple steps, including the formation of the isoxazole ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction often employs palladium catalysts and boron reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(2-chlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(4-chlorophenyl)-2-furyl)-N-(3-(trifluoromethyl)phenyl)propanamide
- 3-(5-(2-chlorophenyl)-2-furyl)-N-(2-(trifluoromethyl)phenyl)-2-propenamide
- N-(2-chlorophenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide
Uniqueness
Compared to similar compounds, 3-(2-chlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide exhibits unique properties due to the presence of the isoxazole ring and the trifluoromethyl group
Properties
CAS No. |
331847-78-0 |
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Molecular Formula |
C18H12ClF3N2O2 |
Molecular Weight |
380.7g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H12ClF3N2O2/c1-10-15(16(24-26-10)11-6-2-4-8-13(11)19)17(25)23-14-9-5-3-7-12(14)18(20,21)22/h2-9H,1H3,(H,23,25) |
InChI Key |
LUEUUJFNNSILRG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3C(F)(F)F |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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